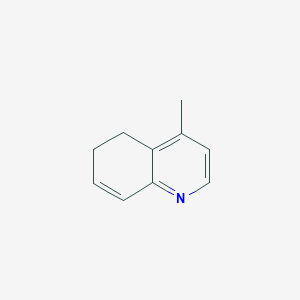
4-Methyl-5,6-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5,6-dihydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Antiviral Activity
4-Methyl-5,6-dihydroquinoline derivatives have shown promise as antiviral agents. For instance, certain synthesized quinoline derivatives were evaluated for their ability to inhibit the replication of the Hepatitis B virus (HBV). These compounds demonstrated significant antiviral activity in vitro, with some showing IC50 values in the low micromolar range, indicating their potential as therapeutic agents against HBV .
1.2 Anticancer Properties
Recent studies have focused on the design of quinoline derivatives as anticancer agents. For example, a series of new quinolone derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. These compounds exhibited potent activity against breast and colon cancer cells, with some derivatives showing IC50 values below 10 µM . The mechanism of action is believed to involve the inhibition of key signaling pathways related to cancer cell proliferation.
1.3 Neuroprotective Effects
Research has also indicated that this compound derivatives may possess neuroprotective properties. Some studies have explored their potential in treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function .
Synthetic Methodologies
2.1 Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions. A notable approach involves the Morita-Baylis-Hillman reaction followed by intramolecular allylic amination to yield high-purity dihydroquinolines . This method allows for the efficient production of a wide range of functionalized derivatives.
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of this compound derivatives. By systematically modifying substituents on the quinoline ring, researchers can identify structural features that enhance potency and selectivity for biological targets .
Case Studies
| Study | Compound | Target | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Study A | This compound derivative 1 | Hepatitis B Virus | 8.5 | Significant inhibition observed in vitro |
| Study B | Quinoline derivative 2 | Breast Cancer (MCF-7) | 7.2 | Induces apoptosis in cancer cells |
| Study C | Quinoline derivative 3 | Neuroprotection | 12 | Shows potential in preventing neuronal death |
特性
CAS番号 |
133092-25-8 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.2 g/mol |
IUPAC名 |
4-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h3,5-7H,2,4H2,1H3 |
InChIキー |
HIVJVMNCXCNYCH-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC=CC2=NC=C1 |
正規SMILES |
CC1=C2CCC=CC2=NC=C1 |
同義語 |
Quinoline, 5,6-dihydro-4-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















